N-benzoyl-N'-(5-iodo-2-pyridinyl)thiourea
CAS No.: 338748-94-0
Cat. No.: VC8104004
Molecular Formula: C13H10IN3OS
Molecular Weight: 383.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338748-94-0 |
|---|---|
| Molecular Formula | C13H10IN3OS |
| Molecular Weight | 383.21 g/mol |
| IUPAC Name | N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide |
| Standard InChI | InChI=1S/C13H10IN3OS/c14-10-6-7-11(15-8-10)16-13(19)17-12(18)9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18,19) |
| Standard InChI Key | QFCKEIWBBNTIDP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Benzoyl-N'-(5-iodo-2-pyridinyl)thiourea consists of three key moieties:
-
A benzamide group (C₆H₅CONH−) linked to the thiocarbonyl sulfur.
-
A thiourea bridge (−NHCSNH−).
The iodine atom at the 5-position of the pyridine ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions. The planar thiourea group facilitates hydrogen bonding, a critical feature in supramolecular assembly .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀IN₃OS | |
| Molecular Weight | 383.21 g/mol | |
| CAS Registry Number | 338748-94-0 | |
| Hydrogen Bond Donors | 2 (NH groups) | |
| Hydrogen Bond Acceptors | 3 (S, O, pyridinyl N) |
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
-
Formation of Benzoyl Isothiocyanate: Benzoyl chloride reacts with ammonium thiocyanate in acetonitrile under phase-transfer catalysis .
-
Nucleophilic Addition: 5-Iodo-2-aminopyridine reacts with the in-situ-generated benzoyl isothiocyanate.
Reaction Scheme:
Yield optimization (∼41–45%) requires precise stoichiometry and prolonged reaction times (20–24 hours) .
Spectroscopic Characterization
-
IR Spectroscopy:
-
¹H NMR (CDCl₃):
-
X-ray Crystallography:
Table 2: Selected Crystallographic Data (Analogous Thiourea)
| Parameter | Value |
|---|---|
| Intramolecular H-bond | N2−H2···O1: 1.98 Å |
| Intermolecular H-bond | N1−H1···N4: 2.57 Å |
| Dihedral angles | Benzamide/pyridinyl: 47.17° |
Applications and Biological Relevance
Coordination Chemistry
Thioureas act as N,S-donor ligands for transition metals. Nickel(II) complexes of similar thioureas display square-planar geometries and inhibit DNA topoisomerase I, suggesting anticancer potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume